molecular formula C10H8N2O4 B13251424 7-Methyl-4-nitro-1H-indole-2-carboxylic acid

7-Methyl-4-nitro-1H-indole-2-carboxylic acid

Cat. No.: B13251424
M. Wt: 220.18 g/mol
InChI Key: LLSXFEFQMNTSIL-UHFFFAOYSA-N
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Description

7-Methyl-4-nitro-1H-indole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the fourth position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methylindole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the fourth position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Reduction: 7-Methyl-4-amino-1H-indole-2-carboxylic acid.

    Substitution: Halogenated derivatives of the indole ring.

Scientific Research Applications

7-Methyl-4-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 7-Nitroindole-2-carboxylic acid
  • 5-Methyl-4-nitroindole
  • 5-Nitroindole-2-carboxylic acid

Comparison: 7-Methyl-4-nitro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and biological activity. Compared to other nitroindole derivatives, this compound may exhibit different pharmacological properties and chemical reactivity due to the presence of the methyl group at the seventh position.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methyl-4-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14)

InChI Key

LLSXFEFQMNTSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(N2)C(=O)O

Origin of Product

United States

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